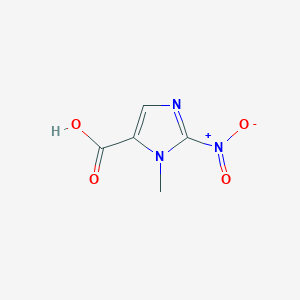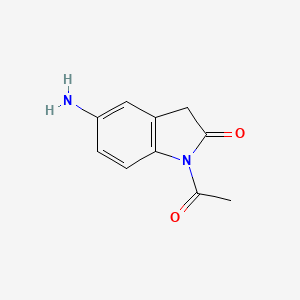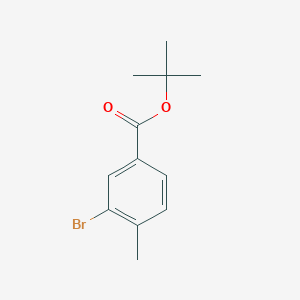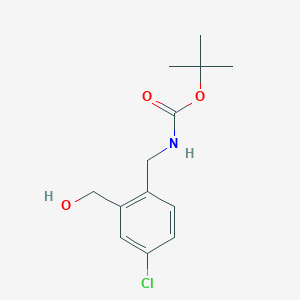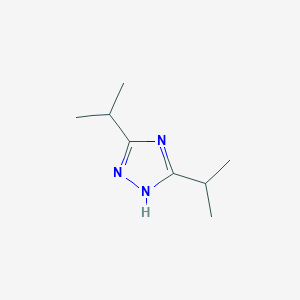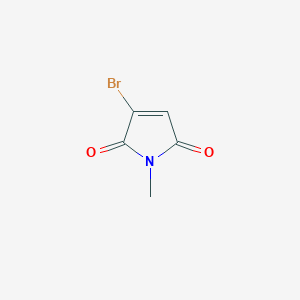
3-Brom-1-methyl-1H-pyrrol-2,5-dion
Übersicht
Beschreibung
3-Bromo-1-methyl-1H-pyrrole-2,5-dione is a heterocyclic organic compound with the molecular formula C5H4BrNO2 It is a derivative of maleimide, where the maleimide ring is substituted with a bromine atom at the 3-position and a methyl group at the 1-position
Wissenschaftliche Forschungsanwendungen
3-Bromo-1-methyl-1H-pyrrole-2,5-dione has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific biological pathways and receptors.
Material Science: It is utilized in the development of novel materials with unique properties, such as polymers and catalysts.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Bromo-1-methyl-1H-pyrrole-2,5-dione can be synthesized through several methods. One common method involves the reaction of 3-bromo-2,5-furanedione with methylamine. The reaction is typically carried out in glacial acetic acid under reflux conditions for 16 hours. After the reaction mixture is cooled to ambient temperature, acetic anhydride is added to complete the synthesis .
Industrial Production Methods
While specific industrial production methods for 3-Bromo-1-methyl-1H-pyrrole-2,5-dione are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-1-methyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as arylboronic acids, through Suzuki–Miyaura coupling reactions.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents and conditions used.
Oxidation Reactions:
Common Reagents and Conditions
Suzuki–Miyaura Coupling: This reaction typically involves the use of palladium catalysts and arylboronic acids in the presence of a base, such as potassium carbonate, under inert atmosphere conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4), often in solvents like tetrahydrofuran (THF) or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling with arylboronic acids can yield vicinal diphenyl-substituted maleimide products .
Wirkmechanismus
The mechanism of action of 3-Bromo-1-methyl-1H-pyrrole-2,5-dione involves its interaction with various molecular targets and pathways. The bromine atom and the maleimide ring play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to potential biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-1H-pyrrole-2,5-dione: Lacks the methyl group at the 1-position, which can affect its reactivity and applications.
1-Methyl-1H-pyrrole-2,5-dione: Lacks the bromine atom, resulting in different chemical properties and reactivity.
3,4-Dibromo-1-methyl-1H-pyrrole-2,5-dione:
Uniqueness
3-Bromo-1-methyl-1H-pyrrole-2,5-dione is unique due to the presence of both a bromine atom and a methyl group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in synthetic and biological applications, making it a valuable compound in various research fields .
Eigenschaften
IUPAC Name |
3-bromo-1-methylpyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO2/c1-7-4(8)2-3(6)5(7)9/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUQBRMYERTCQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(C1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00478280 | |
| Record name | N-methyl bromomaleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00478280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65060-93-7 | |
| Record name | N-methyl bromomaleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00478280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
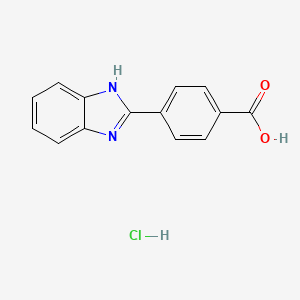
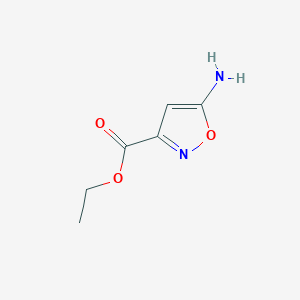
![Tert-butyl N-[2-(pyridin-4-YL)ethyl]carbamate](/img/structure/B1340140.png)
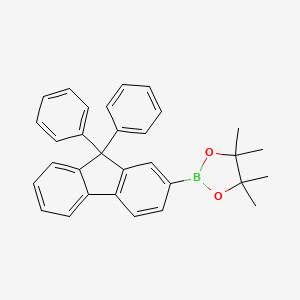
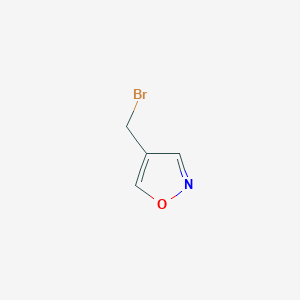
![8-Bromo-1,2,3,4-tetrahydro-[1,6]naphthyridine](/img/structure/B1340145.png)
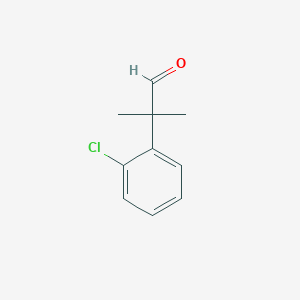
![(3aR,4R,5R,6aS)-4-((R,E)-4-(3-Chlorophenoxy)-3-hydroxybut-1-en-1-yl)-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1340160.png)

